Product packaging for Chlomethoxyfen(Cat. No.:CAS No. 32861-85-1)

Chlomethoxyfen

Cat. No.: B1668629
CAS No.: 32861-85-1
M. Wt: 314.12 g/mol
InChI Key: DXXVCXKMSWHGTF-UHFFFAOYSA-N
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Description

Chlomethoxyfen (CAS 32861-85-1) is an aromatic ether herbicide once used primarily as a pre-emergence agent in paddy rice to control various annual weeds and some perennial species, such as Aquatic Needle Spike Rush and Pigmy arrowhead . Its herbicidal action functions through the inhibition of the enzyme protoporphyrinogen oxidase (Protox), classifying it in HRAC Group E and WSSA Group 14. This mode of action makes it a subject of ongoing research into plant enzyme inhibition and weed management strategies . The compound is a solid with a melting point of 113-113.5 °C and exhibits low water solubility (0.3 mg/L at 20°C) . It is important to note that this compound is not approved under EC Regulation 1107/2009 and is considered obsolete for agricultural use in many regions, though it remains available for specialized research applications . This product is designated "For Research Use Only" and is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for commercial agricultural application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Cl2NO4 B1668629 Chlomethoxyfen CAS No. 32861-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-2-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4/c1-19-13-7-9(3-4-11(13)16(17)18)20-12-5-2-8(14)6-10(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXVCXKMSWHGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058055
Record name Chlomethoxyfen
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Molecular Weight

314.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32861-85-1
Record name Chlomethoxyfen
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URL https://commonchemistry.cas.org/detail?cas_rn=32861-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlomethoxyfen [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlomethoxyfen
Source EPA DSSTox
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Record name 2,4-dichlorophenyl 3-methoxy-4-nitrophenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.591
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOMETHOXYFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO5437P1A2
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Biochemical Mechanisms of Herbicidal Action

Routes of Absorption and Translocation in Target PlantsChlomethoxyfen is described as being rapidly absorbed by plant roots.herts.ac.ukHowever, its translocation within the plant is limited.herts.ac.ukPPO inhibitor herbicides, in general, are often described as having limited translocation in plants and are sometimes referred to as contact herbicides.pioneer.comucanr.eduSome herbicides in this group are applied to the soil and taken up by the roots.pioneer.comResearch on oxyfluorfen (B1678082), a related diphenyl ether herbicide, also indicates limited translocation from roots to shoots in certain plant species.cambridge.orgOxyfluorfen is absorbed more readily by foliage than by roots, with very little translocation.researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound36250
Protoporphyrin IX8791
Protoporphyrinogen (B1215707) IX124135
Oxyfluorfen39327

Data Table: Illustrative Example of PPO Inhibitor Effects (Based on related compound Oxyfluorfen research)

Treatment (Illustrative)Conductivity (Relative Increase)Malondialdehyde (MDA) Levels (Relative Increase)Reference (Illustrative, based on Oxyfluorfen)
Untreated ControlBaselineBaseline mdpi.comresearchgate.net
PPO Inhibitor (e.g., Oxyfluorfen)Significant IncreaseSignificant Increase mdpi.comresearchgate.net

Foliar Absorption and Cuticular Penetration

Foliar absorption involves the passage of the herbicide from the leaf surface into the plant's interior. The primary barrier to foliar absorption is the plant cuticle, a waxy layer covering the epidermis that restricts the movement of substances into and out of the leaf nichino.ukbalchem.com. Penetration through the cuticle can occur via diffusion through the waxy and cutin layers, or potentially through stomata, although the latter pathway's contribution can vary avocadosource.comblueberriesconsulting.com.

The permeability of the cuticle to a herbicide is influenced by the herbicide's physicochemical properties, such as lipophilicity and molecular size, as well as environmental conditions and plant characteristics like leaf age and surface features (e.g., presence of waxes or trichomes) nichino.ukscielo.org.ar. While specific data on the rate and extent of this compound's foliar absorption and cuticular penetration are not extensively detailed in the provided information, related diphenyl ether herbicides are known to be applied both pre-emergence (soil) and post-emergence (foliar) ucdavis.edu. One study indicated that grass species absorbed less of related compounds like oxyfluorfen and chlomethoxynil compared to broadleaf species, suggesting potential differences in foliar uptake based on plant type koreascience.kr. Generally, for foliar-applied herbicides to be effective, they must penetrate the cuticle and cell wall to reach the plasma membrane and enter the symplast or apoplast ucanr.edu.

Root Absorption and Xylem Translocation

This compound is reported to be rapidly absorbed by plant roots herts.ac.uk. Root absorption is a significant pathway for herbicide uptake, particularly for soil-applied herbicides. Once absorbed by the roots, herbicides can be transported upwards throughout the plant via the xylem ucanr.edumsu.educt.govpurdue.edu. The xylem is a non-living vascular tissue that facilitates the movement of water and dissolved minerals from the roots to the shoots driven by the process of transpiration msu.eduoregonstate.eduuoanbar.edu.iq.

Herbicides that are readily absorbed by roots and mobile in the xylem tend to accumulate in tissues with high transpiration rates, primarily the leaves ucanr.edumsu.edu. The upward movement in the xylem is often referred to as apoplastic translocation ucanr.edupurdue.edu. While this compound is rapidly absorbed by roots, it is also characterized by limited translocation within the plant herts.ac.uk. This suggests that although it enters the root system efficiently, its subsequent movement in the xylem might be restricted, or its primary sites of action are located relatively close to the points of uptake. PPO-inhibiting herbicides, as a group, are generally described as having little xylem translocation researchgate.net.

Limited Phloem Translocation

Translocation in the phloem involves the movement of substances, such as sugars produced during photosynthesis, from source tissues (typically mature leaves) to sink tissues (areas of growth or storage, such as roots, developing leaves, and reproductive structures) msu.edupurdue.eduoregonstate.eduuoanbar.edu.iq. This movement can be bidirectional msu.edu. Herbicides that are mobile in the phloem are often referred to as symplastically translocated ucanr.edupurdue.edu.

This compound is described as having limited translocation herts.ac.uk. This limited movement is characteristic of many PPO-inhibiting herbicides ucdavis.educt.govresearchgate.net. Herbicides with limited phloem translocation are typically not transported efficiently to underground structures like roots or rhizomes from foliar applications purdue.edu. This can impact their effectiveness on perennial weeds that can regenerate from root systems. The rapid membrane disruption caused by PPO inhibitors upon activation can also prevent significant translocation from the site of application purdue.edu. Therefore, the herbicidal effects of this compound are likely concentrated in the areas of the plant where it is absorbed, with minimal systemic distribution through the phloem.

Physiological and Anatomical Responses in Plants

Alterations in Photosynthetic Processes

PPO inhibitor herbicides disrupt chlorophyll (B73375) synthesis, which directly impacts the photosynthetic capacity of plants peptechbio.comscielo.br.

Changes in Net Photosynthesis Rates

Studies on rice plants treated with the PPO inhibitor oxyfluorfen (B1678082) have shown a reduction in net photosynthesis rates compared to untreated control plants scielo.brredalyc.org. This decrease in the rate of carbon dioxide assimilation is a direct consequence of the impaired chlorophyll synthesis and the subsequent damage to the photosynthetic apparatus caused by oxidative stress scielo.brscielo.br.

Modulation of Stomatal Conductance and Substomatal CO2 Concentrations

Herbicides, including PPO inhibitors, can influence stomatal behavior. Research indicates that treatment with oxyfluorfen can lead to an increase in substomatal CO2 concentration in rice plants scielo.brredalyc.org. This suggests that while CO2 might be available within the leaf, its efficient utilization in photosynthesis is hindered. Stomatal conductance, which regulates CO2 uptake and water release, can also be affected, although the response can vary depending on the specific herbicide and plant species academicjournals.orgfrontiersin.org. A decrease in stomatal conductance can limit CO2 availability for photosynthesis, while an increase might occur as a plant response to stress academicjournals.org.

Effects on Water Use Efficiency and Carboxylation Efficiency

The disruption of photosynthetic processes by PPO inhibitors also impacts water use efficiency (WUE) and carboxylation efficiency. Water use efficiency, the ratio of carbon assimilated to water transpired, is reduced in plants treated with oxyfluorfen scielo.brredalyc.org. This is likely due to the decreased photosynthetic rate while transpiration may not be proportionally reduced. Carboxylation efficiency, which reflects the efficiency of the enzyme RuBisCO in fixing CO2, is also observed to decrease in plants exposed to oxyfluorfen scielo.brredalyc.org. This reduction indicates a less efficient conversion of available CO2 into carbohydrates.

Detailed research findings on the effects of oxyfluorfen on photosynthetic parameters in rice plants are presented in the table below, illustrating the reduction in net photosynthesis, water use efficiency, and carboxylation efficiency, alongside an increase in substomatal CO2 concentration.

ParameterControl (Untreated)Oxyfluorfen Treatment
Net Photosynthesis (µmol CO2 m⁻²s⁻¹)[Data from Source scielo.brredalyc.org][Data from Source scielo.brredalyc.org]
Substomatal CO2 (µmol CO2 mol⁻¹)[Data from Source scielo.brredalyc.org][Data from Source scielo.brredalyc.org]
Water Use Efficiency (mol CO2 mol H2O⁻¹)[Data from Source scielo.brredalyc.org][Data from Source scielo.brredalyc.org]
Carboxylation Efficiency (µmol m⁻²s⁻¹)[Data from Source scielo.brredalyc.org][Data from Source scielo.brredalyc.org]

Induction of Oxidative Stress and Plant Defense Mechanisms

A primary consequence of PPO inhibition by compounds like Chlomethoxyfen is the induction of oxidative stress in plant tissues scielo.brscielo.brscielo.brresearchgate.net.

Production of Reactive Oxygen Species

PPO inhibitors lead to the accumulation of protoporphyrin IX, which acts as a photosensitizer. In the presence of light, protoporphyrin IX interacts with molecular oxygen, leading to the generation of reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻•) mdpi.comnih.govredalyc.org. These ROS are highly reactive and can cause significant damage to cellular components, including lipids, proteins, and nucleic acids scielo.brscielo.br. Increased lipid peroxidation, a marker of oxidative damage to cell membranes, has been observed in plants treated with oxyfluorfen mdpi.comscielo.brredalyc.orgnih.gov.

Activation of Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Ascorbate (B8700270) Peroxidase)

To counteract the damaging effects of ROS, plants activate their intrinsic antioxidant defense systems scielo.brscielo.br. Enzymatic antioxidants play a crucial role in detoxifying ROS scielo.brscielo.brscielo.br. Superoxide dismutase (SOD) is a key enzyme that catalyzes the dismutation of superoxide anions into hydrogen peroxide (H₂O₂) and oxygen scielo.brnih.govscielo.br. Ascorbate peroxidase (APX) is another important enzyme that utilizes ascorbate to reduce H₂O₂ to water scielo.brnih.gov.

Increased activity of antioxidant enzymes, including SOD and APX, has been reported in plants exposed to PPO inhibitor herbicides like oxyfluorfen as a defense mechanism against the induced oxidative stress mdpi.comscielo.brnih.govscielo.brresearchgate.netphytojournal.comkribb.re.kr. The extent of the increase in activity can vary depending on the plant species and the level of herbicide exposure scielo.brscielo.br. While these enzymatic defenses help to mitigate oxidative damage, they may not always be sufficient to completely overcome the stress caused by PPO inhibitors mdpi.com.

Research has demonstrated increased activity of SOD and APX in rice and other plant species following treatment with oxyfluorfen.

EnzymePlant SpeciesObserved Effect (vs. Control)Source
Superoxide Dismutase (SOD)RiceIncreased activity scielo.brnih.govscielo.br
Superoxide Dismutase (SOD)Portulaca oleraceaInitially higher, then sharp decline phytojournal.com
Superoxide Dismutase (SOD)Tall fescueHigher staining activities in non-transgenic plants kribb.re.kr
Ascorbate Peroxidase (APX)RiceIncreased activity mdpi.comscielo.brnih.gov
Ascorbate Peroxidase (APX)Portulaca oleraceaInitially higher, then sharp decline phytojournal.com
Ascorbate Peroxidase (APX)Tall fescueHigher staining activities in non-transgenic plants kribb.re.kr

Accumulation of Osmoprotectants (e.g., Proline)

Plants respond to various stresses, including those induced by herbicides, by accumulating compatible solutes known as osmoprotectants. These low molecular weight compounds help maintain osmotic homeostasis, protect cellular structures, and scavenge reactive oxygen species (ROS) botanyjournals.comcolab.ws. Proline is a well-researched osmoprotectant that commonly accumulates in plants under abiotic stress conditions colab.wsresearchgate.net. Its accumulation is associated with maintaining cell turgor, osmotic balance, and stabilizing membranes researchgate.netcas.cz. Proline can also act as a signaling molecule and contribute to the plant's antioxidant defense system colab.wsresearchgate.net. Studies on other herbicides, such as oxyfluorfen (also a PPO inhibitor), have shown increased proline accumulation in treated plants scielo.br. While direct research specifically detailing this compound's impact on proline accumulation was not extensively found, the known responses to PPO inhibitors and general herbicide stress suggest a potential for osmoprotectant accumulation as a plant defense mechanism.

Impact on Plant Metabolism and Detoxification Processes

Plants possess complex metabolic and detoxification systems to handle xenobiotics, including herbicides. These processes involve several stages aimed at transforming, inactivating, and compartmentalizing the foreign compounds researchgate.netacs.org.

Detoxification, Inactivation, and Compartmentalization Strategies

Pesticide detoxification in plants typically involves a three-stage system researchgate.net. The first stage (Phase I) involves the transformation of the herbicide molecule, often through oxidation, reduction, or hydrolysis, mediated by enzymes like cytochrome P450s researchgate.netacs.orgresearchgate.net. The second stage (Phase II) involves the conjugation of the modified herbicide or its metabolites with endogenous substances like glutathione (B108866) (GSH) or sugars, catalyzed by enzymes such as glutathione S-transferases (GSTs) and UDP-glycosyltransferases (UGTs) researchgate.netacs.orgresearchgate.netresearchgate.net. This conjugation process often inactivates the herbicide and makes it more water-soluble researchgate.net. The third stage (Phase III) involves the transport and compartmentalization of these conjugated metabolites into vacuoles or the apoplast, effectively removing them from the cytoplasm and preventing further damage researchgate.netacs.orgresearchgate.netnih.gov. Vacuolar sequestration is considered crucial for detoxifying and eliminating harmful substances researchgate.netnih.gov. While specific details on how this compound is metabolized and detoxified within plants were not extensively found in the search results, its classification as a herbicide and the general mechanisms of plant detoxification suggest that these multi-phase processes would likely be involved in a plant's response to this compound exposure. Research on other herbicides highlights the importance of enzymes like laccases, glycosyltransferases, methyltransferases, and ABC transporters in these detoxification pathways researchgate.netacs.org.

Herbicide-Induced Morphological and Anatomical Changes in Plant Tissues

Epidermal Characteristics (e.g., Stomata Number and Size)

The epidermis, the outermost layer of plant tissues, is directly exposed to foliar-applied herbicides and can undergo significant changes. Stomata, pores on the epidermal surface that regulate gas exchange and transpiration, are particularly sensitive to herbicide application ijcrbp.comuib.no. Studies on other herbicides, such as oxyfluorfen and isoxaflutole, have shown that herbicide treatment can lead to a reduction in the number of stomata per unit area and alterations in their size and the morphology of guard cells ijcrbp.comarcjournals.orgarcjournals.org. For instance, oxyfluorfen treatment in tobacco and oat plants resulted in a reduction of stomata number and size, along with atrophy of guard cells ijcrbp.comarcjournals.orgarcjournals.org. Changes in stomatal characteristics can impair photosynthetic and gas exchange processes ijcrbp.com. The form and arrangement of epidermal cells can also be affected by herbicide application cirad.frresearchgate.net. While specific data on this compound's impact on stomata and other epidermal characteristics was not found, the observed effects of other herbicides in the same class or with similar modes of action suggest that this compound could potentially induce similar changes in plant epidermal tissues.

Environmental Fate and Transport of Chlomethoxyfen

Persistence Dynamics in Soil Systems

Dissipation Pathways

Dissipation of chlomethoxyfen in the environment is likely to occur through several pathways, including soil binding, photodegradation, and potentially particle-bound transport epa.govuni.lumdpi.com.

Soil Binding and Adsorption Mechanisms

Soil binding and adsorption are significant dissipation pathways for this compound epa.gov. Herbicides like this compound are adsorbed onto soil particles, particularly the finer fractions such as clay and organic matter ksu.eduontariosportsman.comucanr.edu. The extent of binding is influenced by the herbicide's chemical properties and soil characteristics like organic carbon content, clay content, and pH ontariosportsman.comucanr.eduscirp.orgweedsmart.org.au. Higher organic matter and clay content in soils generally lead to increased binding ontariosportsman.comscirp.orgcabidigitallibrary.org. The adsorption of non-ionic organic compounds by organic matter is often described as a partitioning process ontariosportsman.com. Studies on related herbicides like oxyfluorfen (B1678082) have shown strong adsorption to soil colloids, with adsorption being highly correlated with soil organic carbon researchgate.netcabidigitallibrary.orgredalyc.orgacs.org. The Freundlich isotherm is commonly used to describe the adsorption behavior of herbicides in soil cabidigitallibrary.org.

Interactive Table 1: Factors Influencing Herbicide Adsorption in Soil

FactorInfluence on Adsorption
Organic CarbonGenerally positive correlation; higher content increases binding. ontariosportsman.comscirp.orgcabidigitallibrary.orgacs.org
Clay ContentPositive correlation; higher content increases binding, though often masked by organic matter. ontariosportsman.comscirp.orgcabidigitallibrary.org
pHCan influence the ionization state of some herbicides, affecting binding. ucanr.edu
Herbicide PropertiesChemical structure and properties influence binding affinity. ksu.edu

Aqueous Photodegradation

Aqueous photodegradation can be a dissipation pathway for pesticides in water bodies, especially in clear, shallow water where light penetration is sufficient epa.govepa.gov. While specific data on the aqueous photodegradation half-life of this compound at pH 7 were not available herts.ac.uk, related compounds like oxyfluorfen are readily degraded by sunlight when dissolved in water, with reported half-lives of a few days orst.eduepa.gov. Photodegradation can be influenced by the presence of dissolved organic matter in natural waters ucdavis.edu.

Potential for Particle-Bound Transport

This compound has a moderate potential for particle-bound transport herts.ac.uk. Due to its tendency to adsorb strongly to soil particles, it can be transported with eroded soil sediment via surface runoff mdpi.comksu.eduacs.orgepa.gov. This is a significant pathway for hydrophobic organic chemicals that are tightly bound to soil weedsmart.org.au. Wind erosion can also contribute to the off-target movement of herbicides bound to soil particles, particularly the finer fractions that become airborne ksu.edu.

Mobility Characteristics in Soil

This compound is considered to have low mobility in soil epa.govepa.gov. This low mobility is primarily attributed to its strong adsorption to soil particles, particularly those with high organic matter and clay content cabidigitallibrary.orgredalyc.org. Studies on the leaching potential of related herbicides like oxyfluorfen have shown limited movement through the soil profile epa.govepa.gov. In column leaching experiments, the majority of the applied substance remained in the upper soil layers, indicating slight mobility epa.gov. The strong binding to soil constituents makes this compound resistant to leaching and groundwater contamination acs.orgepa.gov.

Interactive Table 2: Predicted Mobility Based on Adsorption

Adsorption Strength (General)Predicted Mobility (General)
HighLow redalyc.orgacs.orgepa.gov
ModerateModerate
LowHigh

Note: this compound is characterized by high adsorption, leading to low predicted mobility. redalyc.orgacs.orgepa.gov

Degradation and Biotransformation Pathways

Metabolism within Plants

Plant metabolism is a primary factor determining the selectivity of herbicides, including Chlomethoxyfen. Tolerant plants possess the ability to rapidly metabolize the herbicide into less phytotoxic compounds, thereby avoiding significant damage. This metabolic detoxification in plants generally proceeds through a series of phases: Phase I (transformation), Phase II (conjugation), and Phase III (compartmentalization and further processing) ucanr.eduresearchgate.netpsu.edu.

Oxidative Reactions (e.g., Ring Hydroxylation, O-Dealkylation, N-Dealkylation)

Oxidative reactions are key Phase I metabolic processes in plants, often catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes introduce functional groups like hydroxyl groups into the herbicide molecule, making it more polar and providing sites for subsequent conjugation reactions ucanr.edupsu.edunih.govresearchgate.net. While specific details on this compound's oxidative metabolism are not extensively detailed in the provided results, general mechanisms for related herbicides like diphenyl ethers and chloroacetanilides involve these reactions. For instance, N-dealkylation and O-dealkylation are common oxidative transformations for various herbicides in plants psu.eduuq.edu.aunih.gov. Ring hydroxylation is also a typical reaction mediated by CYP450s, increasing the molecule's reactivity for further detoxification steps researchgate.net.

Hydrolytic Processes

Hydrolytic reactions involve the cleavage of chemical bonds through the addition of water. In plants, hydrolases such as esterases, lipases, and proteases can be involved in the detoxification and degradation of pesticides psu.edumdpi.com. These enzymes can catalyze the hydrolysis of ester or amide linkages present in herbicide molecules, leading to the formation of carboxylic acids or amines. While direct information on this compound hydrolysis is not available, hydrolysis is recognized as one of the primary metabolic and degradation pathways for organic chemicals in the environment and within plants mdpi.com. Biotic and abiotic hydrolysis can occur, with plant hydrolases specifically binding to agrochemicals to catalyze these reactions mdpi.com.

Conjugation Reactions (e.g., Glucose Conjugation, Glutathione (B108866) Conjugation)

Conjugation reactions constitute Phase II metabolism, where the herbicide molecule or its Phase I metabolites are coupled with endogenous plant substances. This process significantly increases the water solubility and reduces the toxicity of the compound ucanr.edupsu.edunih.govslideshare.net. Key conjugating agents in plants include glucose and glutathione (GSH) ucanr.edupsu.edunih.govslideshare.net.

Glutathione conjugation, catalyzed by glutathione S-transferases (GSTs), is a particularly important detoxification mechanism for many herbicides, including some diphenyl ethers nih.govunesp.brscielo.br. This reaction involves the nucleophilic attack of the thiol group of GSH on an electrophilic center of the herbicide, forming a thioether conjugate unesp.br. These conjugates are typically less toxic and are prime substrates for transport into the vacuole nih.govunesp.br.

Glucose conjugation, mediated by UDP-dependent glycosyltransferases (UGTs), involves the attachment of a glucose molecule to a hydroxyl or other suitable group on the herbicide or its metabolite researchgate.netnih.govresearchgate.net. This also increases water solubility and facilitates sequestration.

Some leguminous species utilize homoglutathione (B101260) (hGSH) instead of GSH for conjugation reactions, which can also play a role in herbicide detoxification researchgate.net.

Enzymatic Roles in Herbicide Detoxification (e.g., Oxidases, Cytochrome P-450 Monooxygenases, Esterases, Glucosyl Transferases, Glutathione Transferases)

A suite of enzymes plays critical roles in the detoxification of herbicides in plants. As mentioned, Cytochrome P450 monooxygenases (CYP450s) are central to Phase I oxidative reactions, catalyzing hydroxylation, dealkylation, and other transformations that introduce reactive sites on the herbicide molecule ucanr.edupsu.edunih.govresearchgate.netslideshare.net.

Glutathione S-transferases (GSTs) are key Phase II enzymes responsible for conjugating herbicides or their metabolites with glutathione nih.govunesp.brscielo.br. Their activity is crucial for rendering many herbicides non-toxic and facilitating their sequestration unesp.br.

Differential Metabolism as a Mechanism of Crop Selectivity

Differential metabolism is widely recognized as the primary mechanism underlying crop selectivity to herbicides ucanr.eduscielo.brisws.org.in. Tolerant crops have evolved or possess a higher capacity to metabolize specific herbicides into inactive forms compared to susceptible weed species ucanr.eduscielo.brisws.org.in. This differential metabolic rate is often attributed to differences in the expression levels or catalytic efficiency of the enzymes involved in Phase I and Phase II detoxification, such as CYP450s, GSTs, and UGTs researchgate.netnih.govuq.edu.auunesp.brscielo.br.

For instance, tolerance to certain herbicides in crops like maize and sorghum is linked to high levels of GST activity, which facilitates rapid glutathione conjugation uq.edu.auunesp.br. While specific studies on this compound's differential metabolism were not found, the general principle applies: crops tolerant to this compound would likely metabolize it more quickly than susceptible weeds through similar enzymatic pathways. This differential detoxification prevents the herbicide from reaching its site of action at phytotoxic concentrations in the crop plant scielo.br.

Microbial Degradation in Environmental Compartments

Microbial degradation is a significant process influencing the persistence and fate of this compound in environmental compartments, particularly in soil and water. Microorganisms, including bacteria and fungi, possess a diverse array of enzymes capable of breaking down herbicide molecules agronomyjournals.comagriscigroup.us. The rate and extent of microbial degradation are influenced by various environmental factors such as soil type, pH, temperature, moisture content, organic matter content, and the presence of microbial populations adapted to degrading the specific compound agronomyjournals.comagriscigroup.usfrontiersin.org.

Microbial degradation pathways can involve similar reactions to plant metabolism, including oxidation, reduction, hydrolysis, and conjugation slideshare.netdergipark.org.tr. For instance, some microbes can degrade herbicides through dehalogenation, deamination, and hydroxylation slideshare.net. Studies on the degradation of related diphenyl ether herbicides like oxyfluorfen (B1678082) by microorganisms have identified pathways involving nitro reduction and diaryl ether cleavage, ultimately leading to the opening of aromatic rings and mineralization frontiersin.orgresearchgate.netresearchgate.net. Specific bacterial strains, such as Chryseobacterium aquifrigidense and Azotobacter chroococcum, have been shown to degrade oxyfluorfen through these mechanisms researchgate.netresearchgate.net.

The presence of adapted microbial populations is crucial for efficient biodegradation frontiersin.org. In some cases, bioaugmentation, the introduction of specific degrading microorganisms to a contaminated site, can enhance the degradation rate frontiersin.org. Soil properties significantly affect microbial activity and the bioavailability of the herbicide to microbes agronomyjournals.comfrontiersin.org. For example, adsorption of pesticides to soil particles can reduce their bioavailability for microbial breakdown frontiersin.org. Optimal conditions for microbial degradation generally include a neutral to slightly alkaline pH and temperatures between 20°C and 40°C frontiersin.org.

While direct research on the microbial degradation pathways of this compound was not explicitly detailed in the provided search results, the principles observed for structurally similar herbicides like oxyfluorfen suggest that microbial communities in soil and water likely play a role in its environmental dissipation through similar enzymatic processes.

Nitro Group Reduction and N-Acetylation

A significant initial step in the microbial degradation of nitrodiphenyl ether herbicides like this compound involves the reduction of the nitro group (-NO2) to an amino group (-NH2). acs.orgnih.govmdpi.com This reductive process is often followed by N-acetylation, where an acetyl group is added to the newly formed amino group. acs.orgnih.govmdpi.com These reactions are considered general pathways for the breakdown of this class of herbicides by certain bacterial strains. acs.orgnih.gov

Ether Bond Cleavage Mechanisms

Following the initial modifications like nitro group reduction and N-acetylation, the ether bond (R-O-R') linking the two phenyl rings in this compound can be cleaved. acs.orgnih.gov This cleavage is a crucial step in breaking down the herbicide's core structure. Research on related diphenyl ethers suggests that ether bond cleavage can occur through various mechanisms, potentially involving dioxygenation catalyzed by enzymes like Rieske non-heme iron oxygenases in aerobic microbes. sjtu.edu.cn Photochemical reactions can also lead to C-O bond cleavage in diphenyl ethers. unibas.it

Aromatic Ring Opening and Mineralization Processes

After the ether bond cleavage, the resulting phenolic or catecholic metabolites undergo further degradation. acs.orgnih.gov Ultimately, these aromatic rings can be opened, leading to the complete mineralization of the compound. researchgate.netfrontiersin.orgnih.govdntb.gov.ua Mineralization results in the conversion of the organic molecule into inorganic substances such as carbon dioxide and water. researchgate.net While detailed pathways specifically for this compound's ring opening are not extensively documented in the provided search results, studies on the degradation of the related herbicide oxyfluorfen by microorganisms show that aromatic ring opening is a key step leading to complete mineralization, potentially involving gene clusters like pao. researchgate.netfrontiersin.orgnih.govresearcher.life

Identification of Degradation Metabolites

The degradation of this compound and similar diphenyl ether herbicides results in the formation of various metabolites. acs.orgnih.gov While specific metabolites of this compound are not explicitly listed in detail across the search results, studies on related compounds like oxyfluorfen have identified numerous intermediates, including those resulting from nitro reduction, N-acetylation, and ether bond cleavage. frontiersin.orgnih.govnih.gov Techniques such as UPLC/Q-TOF MS are used for the identification of these metabolites. frontiersin.orgnih.govnih.gov

Isolation and Characterization of this compound-Degrading Microorganisms (e.g., Bacterial Strains)

Microorganisms, particularly bacteria and fungi, play a significant role in the biodegradation of pesticides, including diphenyl ether herbicides. mdpi.comresearchgate.net Several bacterial strains capable of degrading related diphenyl ether herbicides like oxyfluorfen and lactofen (B128664) have been isolated and characterized. These include species from genera such as Sphingomonas, Chryseobacterium, Bacillus, Micrococcus, and Azotobacter. nih.govresearchgate.netnih.govresearchgate.net For instance, Sphingomonas wittichii RW1 is known to degrade nitrodiphenyl ether herbicides, including this compound, through initial reduction and N-acetylation of nitro groups, followed by ether bond cleavage. acs.orgnih.govresearcher.life The isolation and characterization of such strains are crucial for understanding the biochemical pathways involved and exploring potential bioremediation strategies. nih.gov

Abiotic Degradation Pathways

In addition to microbial degradation, abiotic processes can also contribute to the transformation of this compound in the environment. mdpi.com

Ecotoxicological Assessment and Non Target Organism Interactions

Impact on Aquatic Ecosystems

While there are significant data gaps concerning the ecotoxicology of chlomethoxyfen, some information suggests it is not highly toxic to aquatic organisms. herts.ac.uk However, the presence of herbicides in aquatic systems is a known concern, with potential for adverse effects on fish, invertebrates, and microbial communities. beyondpesticides.org Water contamination can occur through runoff, soil leaching, and aerial drift, and herbicides in water may interact with other pollutants, potentially increasing their toxicity to aquatic life. beyondpesticides.org Studies on other herbicides have shown toxicity to aquatic organisms, including diatoms and copepods, with herbicide-adjuvant mixtures often being more toxic than herbicide formulations alone. researchgate.net

Effects on Terrestrial Non-Target Biota

This compound is not expected to persist in soil systems. herts.ac.uk However, non-target terrestrial plants can be exposed to herbicides through spray drift and runoff, potentially impacting seedling emergence and vegetative vigor. epa.gov While specific data for this compound's effects on terrestrial non-target biota are limited in the provided results, studies on other herbicides like oxyfluorfen (B1678082) have shown negative impacts on terrestrial plants. epa.govusda.gov

Non-Target Effects on Beneficial Organisms and Biological Control

Pesticides, including herbicides, can have detrimental effects on beneficial insects, which play vital roles in natural pest control and pollination. scirp.orgcesaraustralia.com These effects can include direct mortality, reduced reproductive capacity, and changes in behavior. scirp.orgunirioja.es The reduction of natural enemies caused by non-selective pesticides can lead to pest resurgence and outbreaks of secondary pests. unirioja.esresearchgate.net

Direct and Sublethal Effects on Arthropod Natural Enemies

Herbicides can impact arthropod natural enemies through both lethal and sublethal effects. mdpi.com Sublethal effects can include changes in behavior, development, reproduction, and molecular physiology. mdpi.comnih.gov For instance, exposure to some herbicides has been shown to reduce the longevity, reproduction, and predation rates of natural enemies. mdpi.com Studies on other herbicides, such as oxyfluorfen, have demonstrated significant sublethal effects on predatory mites, including reduced egg production and egg hatch, even when direct mortality was low. mdpi.com

Analysis of Taxon Susceptibility to Herbicides

The susceptibility of different arthropod taxa to herbicides can vary. Studies have indicated that predatory mites and hemipterans may be more sensitive to herbicides than other groups of natural enemies, such as spiders and parasitoid wasps. mdpi.com For example, research on the effects of various herbicides on predatory mites found that glufosinate (B12851) and paraquat (B189505) caused high mortality, while oxyfluorfen resulted in significant sublethal effects. mdpi.com

Influence of Formulation Components and Adjuvants on Non-Target Toxicity

The toxicity of pesticide formulations can be influenced by "inert ingredients" and adjuvants, which are often added to enhance herbicide performance. mdpi.comfrontiersin.org These components, even when assumed to be biologically inert, can increase the toxicity of the active ingredient or have direct toxic effects on non-target organisms. mdpi.comfrontiersin.orgnih.gov Studies have shown that herbicide-adjuvant mixtures can be more toxic to aquatic organisms than herbicide formulations alone. researchgate.net The lack of full disclosure of adjuvant and formulation ingredients makes a comprehensive assessment of the total chemical load on beneficial organisms and the environment challenging. frontiersin.orgnih.gov

Effects on Soil Microbial Communities and Ecological Processes

Agrochemicals, including herbicides, can negatively affect soil microbial functions and biochemical processes. mdpi.comresearchgate.net The excessive use of pesticides can drastically modify the function and structure of soil microbial communities, impacting soil quality and the normal functioning of terrestrial ecosystems. researchgate.netplos.org While some microbial groups may utilize pesticides as a food source, others can be harmed, leading to changes in microbial diversity and community composition. researchgate.net The detrimental effects of herbicides on soil microbial diversity depend on various factors, including the herbicide's degradability, persistence, concentration, and toxicity, as well as soil properties. mdpi.com Studies on the sensitivity of soil microorganisms to herbicides, such as the antagonistic fungus Trichoderma atroviride, have shown that certain herbicides, including oxyfluorfen, can significantly reduce microbial growth and spore production. scielo.br

Changes in Microbial Biomass and Activity (e.g., Respiration Rate, Metabolic Quotient)

Impact on Beneficial Microorganisms (e.g., Mycorrhizal Colonization, Phosphate (B84403) Solubilizing Microorganisms)

Information specifically detailing the effects of this compound on beneficial soil microorganisms, such as mycorrhizal fungi involved in plant symbiosis or bacteria responsible for phosphate solubilization, is not comprehensively documented in the available research nih.gov. The lack of specific studies on this compound's interactions with these crucial components of soil health limits the ability to describe its potential impact on nutrient cycling and plant growth promotion mediated by these microorganisms.

Analytical Methodologies for Detection and Quantification

Electrochemical Methods

Electrochemical methods offer advantages in the quantification and identification of diphenyl ether herbicides like Chlomethoxyfen, including cost-effectiveness, portability, and simpler instrumentation compared to some chromatographic methods. intbecm.com These techniques typically involve measuring the current response as a function of applied potential to gain insights into the electrochemical behavior of compounds. intbecm.comnews-medical.net

Differential Pulse Polarography (DPP) has been successfully applied for the quantitative determination of this compound in environmental samples such as water and grains. rjpbcs.comresearchgate.net This method is described as simple, rapid, and sensitive. rjpbcs.comresearchgate.net DPP involves measuring the current response to a series of potential pulses applied to a dropping mercury electrode. rjpbcs.comslideshare.net The technique is particularly useful for trace analysis of organic compounds. researchgate.net

The electrochemical behavior of this compound has been studied using techniques such as d.c. polarography, cyclic voltammetry, millicoulometry, and controlled potential electrolysis across a pH range of 2.0 to 12.0. tsijournals.com

In the pH range of 2.0 to 6.0, this compound exhibits two well-defined reduction peaks. rjpbcs.comtsijournals.com The first peak corresponds to the four-electron reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) group (-NHOH). rjpbcs.comtsijournals.com The second peak is attributed to the two-electron reduction of the hydroxylamine group to an amine group (-NH₂). rjpbcs.comtsijournals.com The ratio of the peak heights in this pH range is approximately 2:1, reflecting the number of electrons involved in each reduction step. rjpbcs.comtsijournals.com

In alkaline solutions, specifically from pH 8.0 to 12.0, this compound shows only a single four-electron reduction peak. rjpbcs.comtsijournals.com This peak corresponds to the reduction of the nitro group to the hydroxylamine. rjpbcs.comtsijournals.com The hydroxylamine is not further reduced to the amine in alkaline media due to the limited availability of protons. rjpbcs.comtsijournals.com

The reduction potentials of the this compound peaks are pH-dependent, shifting towards more negative potentials as the pH of the buffer solution increases. tsijournals.com This pH dependency indicates the involvement of protons in the electrochemical reduction process. tsijournals.com Controlled potential electrolysis experiments at different pH values have further supported the proposed reduction mechanism, identifying the corresponding amine and hydroxylamine as products in acidic and basic media, respectively. tsijournals.com

Optimization of experimental conditions is crucial for achieving precise quantitative determination of this compound by DPP. rjpbcs.com Key analytical parameters that have been optimized include drop time and pulse amplitude. rjpbcs.com For instance, optimum conditions for analytical determination using DPP were found to be a drop time of 1.4 seconds and a pulse amplitude of 50 mV. rjpbcs.com The pH of the supporting electrolyte also significantly influences the electrochemical behavior, including peak current, peak potential, and peak shape. researchgate.net The best precision in one study was obtained at pH 8.0. rjpbcs.com

The performance of electrochemical methods for this compound analysis is evaluated by parameters such as detection limits, precision, and recovery. A differential pulse polarographic method for this compound in environmental samples reported a detection limit of 1.96 x 10⁻⁹ M. rjpbcs.com Precision, assessed by the relative standard deviation for multiple replicates, was found to be 1.32%. rjpbcs.com Recovery rates, indicating the accuracy of the method in real samples, ranged from 97% to 99.45% using the standard addition method. rjpbcs.com These results suggest that the DPP method is sensitive, accurate, and reproducible for this compound determination in environmental matrices. rjpbcs.com

Optimization of Analytical Parameters

Chromatographic Techniques and Mass Spectrometry

Chromatographic techniques, often coupled with mass spectrometry, are widely used for the analysis of pesticide residues, including diphenyl ether herbicides. researchgate.netlew.ronih.govresearchgate.net These methods provide high sensitivity and selectivity, particularly when dealing with complex environmental or food matrices. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common separation techniques employed for this compound analysis. researchgate.netlew.ronih.gov These techniques are often coupled with various detectors, including mass spectrometry (MS), to enhance identification and quantification capabilities. researchgate.netlew.ronih.gov

HPLC methods for this compound can utilize reverse phase columns with mobile phases typically consisting of mixtures of acetonitrile, water, and an acidic modifier like phosphoric acid or formic acid (for MS compatibility). sielc.com

GC methods, often coupled with electron capture detection (ECD) or mass spectrometry (MS), have also been reported for the analysis of diphenyl ether herbicides. researchgate.netlew.ro Sample preparation for GC analysis may involve extraction and cleanup steps to isolate the analyte from the matrix. lew.ronih.gov For instance, a method for determining oxyfluorfen (B1678082) (a related diphenyl ether herbicide) in soil involved methanol (B129727) extraction and cleanup using a C18 cartridge before GC-ECD or reversed-phase HPLC-UV analysis. lew.ro GC-MS in selected ion monitoring (SIM) mode can be used for confirmation analysis of herbicides based on retention time and characteristic ions. researchgate.net

Chromatographic methods, particularly LC-MS/MS and GC-MS/MS, offer high sensitivity and are capable of analyzing a broad range of pesticides. nih.gov LC-MS/MS, for example, provides improved sensitivity and selectivity compared to classical detectors and is effective for polar and non-GC-amenable pesticides. nih.gov

Here are some data points suitable for interactive tables:

Data Table 1: Differential Pulse Polarography Parameters and Performance for this compound

ParameterValueNoteSource
Optimal Drop Time1.4 secFor analytical determination by DPP rjpbcs.com
Optimal Pulse Amplitude50 mVFor analytical determination by DPP rjpbcs.com
Best Precision pH8.0For DPP determination rjpbcs.com
Detection Limit (DPP)1.96 x 10⁻⁹ MIn environmental samples rjpbcs.com
Relative Standard Deviation1.32% (10 replicates)Precision of the DPP method rjpbcs.com
Recovery (DPP)97% to 99.45%Using standard addition method rjpbcs.com

Data Table 2: Electrochemical Behavior of this compound (Reduction Peaks)

pH RangeNumber of PeaksFirst Peak (Reduction)ElectronsSecond Peak (Reduction)ElectronsPeak Height Ratio
2.0 to 6.02Nitro group to hydroxylamine4Hydroxylamine to amine22:1
8.0 to 12.01Nitro group to hydroxylamine4Not reduced further--

Data Table 3: Examples of Chromatographic Conditions for Related Herbicides (Illustrative)

TechniqueColumn TypeMobile Phase (Example)Detector (Example)Matrix (Example)Source
HPLCReverse Phase (e.g., C18)Acetonitrile/Water/Phosphoric AcidUV or MSVarious sielc.com
GCCapillary (e.g., OV-1, DB-5)Carrier gas (e.g., Helium)ECD or MSSoil, Thyme researchgate.netlew.ro

Data Table 4: Performance Parameters for Chromatographic Methods (Illustrative)

Method (Example)Analyte (Example)Matrix (Example)Recovery Range (%)RSD (%)Detection Limit (µg/kg)
GC-ECDOxadiazon, OxyfluorfenThyme89.0 - 108.51.9 - 6.14.9 - 13.9
GC-ECDOxyfluorfenSoil101.87.6 (CV)0.1
LC-MS/MSVarious PesticidesHoney--0.0001 - 0.0004 (mg/kg)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS)

LC-MS/MS and GC-MS/MS are widely used for pesticide residue analysis due to their high sensitivity and selectivity. eurl-pesticides.eu The choice between GC-MS/MS and LC-MS/MS for this compound analysis often depends on the compound's physical and chemical properties and the matrix being analyzed. While some sources mention Oxyfluorfen (a related diphenyl ether herbicide) being analyzed by both GC-MS/MS and LC-MS/MS, this compound itself is often included in multi-residue methods utilizing these techniques. eurl-pesticides.eushimadzu.comgcms.cz LC-MS/MS is particularly useful for less volatile or thermally labile pesticides, while GC-MS/MS is suitable for volatile and semi-volatile compounds. eurl-pesticides.eu Both techniques, when coupled with tandem mass spectrometry, provide robust methods for confirmation and quantification. hpst.cz

Principles of Tandem Mass Spectrometry for Multi-Residue Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, enhancing both selectivity and sensitivity. In a typical MS/MS setup, a precursor ion (parent ion) of the target analyte (this compound) is first selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, producing characteristic product ions (daughter ions). These product ions are then separated and detected in the second mass analyzer. eurl-pesticides.eu

For multi-residue analysis, MS/MS is often operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. eurl-pesticides.eupragolab.cz In MRM/SRM, specific precursor-to-product ion transitions are monitored for each target analyte. This highly selective detection minimizes interference from matrix components, even for co-eluting compounds in the chromatographic separation. pragolab.czrestek.com Monitoring at least two specific transitions per analyte, one for quantification and one for confirmation, is a common practice to ensure reliable identification. eurl-pesticides.eu

Considerations for Sensitivity, Selectivity, and Matrix Effects

Sensitivity is paramount for detecting trace levels of this compound residues, often required to be at or below regulatory Maximum Residue Limits (MRLs). pragolab.cz MS/MS provides enhanced sensitivity compared to single-stage MS by reducing background noise and specifically detecting only the fragments of the target analyte. hpst.cz

Selectivity is achieved through the combination of chromatographic separation and the specific precursor-to-product ion transitions monitored in MS/MS. pragolab.cz This allows for the differentiation of this compound from other co-extracted compounds in complex matrices. restek.com

Matrix effects, such as ionization enhancement or suppression, can significantly impact the accuracy of quantification in both LC-MS/MS and GC-MS/MS. eurl-pesticides.eusigmaaldrich.com These effects are caused by co-extracted matrix components that interfere with the ionization process of the analyte in the mass spectrometer source. eurl-pesticides.eu Matrix effects should be assessed during method validation. eurl-pesticides.eu To compensate for matrix effects, techniques such as matrix-matched calibration standards or the use of internal standards (including isotopically labeled internal standards) are commonly employed. eurl-pesticides.eusigmaaldrich.com

Sample Preparation Methodologies (e.g., QuEChERS)

Sample preparation is a critical step in pesticide residue analysis, aiming to extract the analytes from the matrix and remove interfering substances. hpst.cz The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for multi-residue pesticide analysis in various matrices, including fruits, vegetables, cereals, and environmental samples. eurl-pesticides.euhpst.czquechers.eu

The general QuEChERS procedure involves several steps: homogenization of the sample, extraction of pesticides using an organic solvent (commonly acetonitrile), liquid-liquid partitioning induced by adding salts (e.g., magnesium sulfate (B86663) and sodium chloride) to separate the organic phase from water, and a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents (such as PSA - primary secondary amine, C18, or GCB - graphitized carbon black) to remove matrix co-extractives like fats, waxes, and pigments. hpst.czquechers.eurestek.com this compound is amenable to extraction using modified QuEChERS methods. researchgate.net The final extract can then be analyzed by GC- or LC-based techniques. quechers.eu

Data on QuEChERS application for pesticides, including related compounds like Oxyfluorfen, demonstrate its effectiveness in achieving acceptable recoveries and reducing matrix effects. researchgate.netnih.govglsciences.eu

Here is an example of typical recovery data obtained using a QuEChERS-based method for pesticides (including Oxyfluorfen) in peanut matrix, which can be indicative of the performance expected for similar compounds like this compound:

AnalyteSpiking Level (mg kg⁻¹)Average Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Oxyfluorfen0.0574.19.77.9
Oxyfluorfen0.1088.55.26.1
Oxyfluorfen0.2590.24.15.5
Other Analytes............

Note: Data adapted from a study on related herbicides analyzed by LC-MS/MS using a modified QuEChERS method. nih.govresearchgate.net

Immunoanalytical Methods

Immunoanalytical methods offer alternative or complementary approaches for pesticide detection, often providing advantages in terms of high throughput, cost-effectiveness, and portability for rapid screening. scispace.comnih.gov

Principles of Immunosensors and Enzyme Sensors

Immunoassays are based on the highly specific binding reaction between an antigen (the target analyte, this compound) and its corresponding antibody. nih.govmdpi.com Immunosensors are biosensors that integrate this immunological recognition element with a transducer that converts the binding event into a measurable signal, such as an electrical or optical signal. mdpi.comcreative-biolabs.com

Enzyme sensors are a type of biosensor where an enzyme is used as the biological recognition element or as a label to generate a signal. In the context of immunoassays, enzymes are often conjugated to antibodies or antigens. When the enzyme-labeled conjugate binds to the target, the enzyme catalyzes a reaction that produces a detectable signal (e.g., a color change in ELISA or an electrochemical signal in an electrochemical immunosensor). nih.govfrontiersin.org Competitive immunoassay formats are commonly used for the detection of small molecules like pesticides, where the target analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. creative-biolabs.com

Application in Trace-Level Pesticide Detection

Immunoanalytical methods, such as ELISA (Enzyme-Linked Immunosorbent Assay) and CLEIA (Chemiluminescent Immunoassays), have been developed for the detection of pesticides, including related compounds like Oxyfluorfen, at trace levels in various matrices. scispace.comfrontiersin.org These methods can achieve low limits of detection, sometimes comparable to or even lower than chromatographic methods for specific analytes. frontiersin.org

Studies on related compounds demonstrate that immunoassays can be sensitive and show good correlation with GC results for authentic samples. scispace.com However, cross-reactivity with structurally similar compounds can be a consideration for selectivity in immunoassays. scispace.comfrontiersin.orgrsc.org While specific data for this compound immunoassays were not extensively found in the search results, the principles and applications developed for similar diphenyl ether herbicides like Oxyfluorfen suggest the potential for developing immunoanalytical methods for this compound for rapid screening purposes. scispace.comfrontiersin.org

Data from an immunoassay study on Oxyfluorfen in various samples illustrates the potential performance:

Sample MatrixImmunoassay TypeLOD (ng/mL)IC50 (ng/mL)Average Recovery (%)RSD (%)
SoilELISA4.86574.1-107.22.7-9.7
GrapeELISA4.86574.1-107.22.7-9.7
PeachELISA4.86574.1-107.22.7-9.7
AppleELISA4.86574.1-107.22.7-9.7
PearELISA4.86574.1-107.22.7-9.7
SoilCLEIA1.62177.2-106.42.4-7.9
GrapeCLEIA1.62177.2-106.42.4-7.9
PeachCLEIA1.62177.2-106.42.4-7.9
AppleCLEIA1.62177.2-106.42.4-7.9
PearCLEIA1.62177.2-106.42.4-7.9

Note: Data adapted from a study on immunoassays for Oxyfluorfen. scispace.com

Synthesis and Structure Activity Relationship Investigations

General Synthetic Routes for Diphenyl Ether Herbicides

The synthesis of diphenyl ether herbicides, including Chlomethoxyfen, typically involves the formation of the ether linkage between two substituted benzene (B151609) rings. A common approach is the Ullmann condensation, which involves the reaction of a phenol (B47542) with an activated aryl halide in the presence of a copper catalyst and a base. wikipedia.orggoogle.comcdnsciencepub.com

Another synthetic strategy involves the reaction of a phenolate (B1203915) with an activated aryl halide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.com For example, some diphenyl ether derivatives can be synthesized by reacting a hydroxyl-substituted benzene with a halogen-substituted benzene in the presence of a base such as potassium hydroxide (B78521) or sodium hydroxide, often at elevated temperatures (e.g., 150-250°C) and for extended periods. google.com Solvents soluble in water with high boiling points, such as DMSO, dimethylformamide, dimethylacetamide, or sulfolane, can be employed in this reaction. google.com

Specific to the synthesis of certain diphenyl ether herbicides like oxyfluorfen (B1678082), a multi-step process can be utilized. One route involves starting with 3-chlorophenol, followed by nitration to produce 3-chloro-4-nitrophenol. This intermediate then undergoes a condensation reaction with sodium ethoxide to yield 3-ethoxy-4-nitrophenol, which is subsequently reacted with a substituted benzotrifluoride (B45747) (such as 3,4-dichlorobenzotrifluoride) in an etherification step to form the final product. google.com Another process for synthesizing oxyfluorfen involves a bietherification route starting from 3,4-dichlorotrifluorotoluene and resorcinol, proceeding through condensation, nitration, and etherification steps. google.com

While the specific detailed synthesis of this compound was not explicitly detailed in the search results, its classification as a diphenyl ether herbicide suggests that it is likely synthesized through similar ether formation reactions involving appropriately substituted benzene rings.

Correlation of Molecular Structure with PPO Inhibitory Activity

The herbicidal activity of diphenyl ether compounds is strongly linked to their ability to inhibit the PPO enzyme. psu.eduingentaconnect.com Structure-activity relationship (SAR) studies, including quantitative structure-activity relationship (QSAR) modeling and computational simulations, have been conducted to understand how structural variations influence PPO inhibitory activity. psu.eduscispace.comingentaconnect.comnih.govdntb.gov.ua

Diphenyl ether PPO inhibitors are thought to compete with the natural substrate, protoporphyrinogen (B1215707) IX, by mimicking a portion of its structure and binding to the enzyme's active site. doi.orgscispace.comscielo.br Studies have shown that the presence and nature of substituents on the benzene rings significantly impact the inhibitory activity. doi.orgacs.orgsci-hub.se

Research on various diphenyl ether derivatives has indicated that introducing electron-withdrawing groups on one of the phenyl rings can enhance inhibitory activity. doi.org The position and type of these substituents are crucial. For instance, in some diphenyl ether derivatives, the order of activity enhancement by different electron-withdrawing groups was observed as F > NO2 > CF3 > Cl. doi.org However, the spatial size of the substituent can also play a role, with larger groups like NO2 and CF3 potentially affecting PPO inhibitory activity despite their electron-withdrawing nature. doi.org

Quantitative Structure-Activity Relationship (QSAR) studies on diphenyl ether herbicides have identified significant relationships between molecular descriptors and PPO binding affinity. psu.eduscispace.comingentaconnect.com These studies have shown correlations between PPO enzyme inhibition and properties such as logP (lipophilicity) and semiempirical quantum mechanical descriptors, including partial charge on an atom, the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment. scispace.com Comparative Molecular Field Analysis (CoMFA) studies have further supported these findings, highlighting the importance of 3-D steric and electronic interactions in the binding of diphenyl ethers to the PPO enzyme. scispace.com The LUMO field, in particular, has been shown to contribute significantly to explaining PPO activity, suggesting the involvement of electronic effects, possibly including charge transfer interactions, in the binding mechanism. scispace.com

Studies on novel diphenyl ether derivatives incorporating different heterocyclic structures have also provided insights into SAR. acs.orgsci-hub.seresearchgate.netnih.gov For example, introducing a phenoxy pyridine (B92270) structure in place of one of the benzene rings in diphenyl ethers has been explored, with some resulting compounds showing higher inhibitory activity against PPO. doi.org The substitution pattern on these heterocyclic rings is also critical for activity. sci-hub.se

While specific detailed SAR data focusing solely on this compound's structural modifications were not extensively available in the search results, the general principles derived from studies on other diphenyl ether PPO inhibitors are applicable. This compound's structure, containing chlorine, methoxy, and nitro substituents on the diphenyl ether core, contributes to its PPO inhibitory activity. The position and electronic nature of these groups are key factors influencing its interaction with the enzyme's active site.

Interactive Table 1: Examples of Diphenyl Ether Herbicides and their PPO Inhibitory Activity

Compound NamePubChem CIDIC50 (PPO Inhibition)Reference
Oxyfluorfen393270.0426 mg/L (Maize PPO) nih.gov, 0.043 mg/L sci-hub.se sci-hub.senih.gov
Compound H7 (Novel Diphenyl Ether)Not Available0.0262 mg/L (Corn PPO) doi.org doi.org
Compound G4 (Novel Diphenyl Ether)Not Available0.0468 μmol/L acs.org acs.org
Compound 6c (Novel Diphenyl Ether)Not Available0.00667 mg/L (Maize PPO) nih.gov nih.gov
Fomesafen9568480Strong inhibition of hPPO activity mdpi.com mdpi.com
Lactofen (B128664)42875Significant hPPO inhibition mdpi.com mdpi.com
Oxadiazon4590Significant hPPO inhibition mdpi.com mdpi.com
Chlornitrofen30183Significant hPPO inhibition mdpi.com mdpi.com

Note: IC50 values can vary depending on the source of the PPO enzyme and experimental conditions.

Advanced Research in Agricultural Management Systems

Integration of Chlomethoxyfen into Integrated Weed Management (IWM) Strategies

Integrated Weed Management (IWM) is a comprehensive approach that combines multiple tactics to achieve long-term weed suppression and minimize reliance on single control methods, such as repeated herbicide applications growiwm.orgslideshare.net. The goal of IWM is to optimize weed control while considering economic, environmental, and social factors slideshare.net. IWM strategies typically integrate cultural, mechanical, chemical, and biological control methods slideshare.net.

The necessity of IWM has become increasingly apparent due to the widespread development of herbicide-resistant weed populations, which can significantly reduce crop yields growiwm.org. Integrating various tactics, including the judicious use of herbicides like this compound in rotation or mixture, is crucial for sustainable weed management growiwm.orgcroplife.org.au.

Efficacy Studies and Performance Assessment in Varied Cropping Systems

This compound was historically used as a pre-emergence herbicide, primarily in paddy rice, to control various annual and some perennial weeds, including Aquatic Needle Spike Rush (Eleocharis acicularis) and Pigmy arrowhead (Sagittaria pygmaea) herts.ac.uk.

While specific detailed efficacy studies for this compound in varied cropping systems were not extensively available in the provided search results, the general context of herbicide efficacy studies in different crops highlights the factors influencing performance. Herbicide efficacy can vary significantly depending on the weed species present, soil type, environmental conditions (such as precipitation), application timing, and the specific cropping system researchgate.netcabidigitallibrary.org.

Studies on other herbicides with similar modes of action, like oxyfluorfen (B1678082) (also a protoporphyrinogen (B1215707) oxidase inhibitor), provide insights into the types of efficacy assessments conducted herts.ac.ukcambridge.orgresearchgate.netscirp.orgjrweedsci.com. These studies often evaluate weed control efficiency against specific weed species, assess crop safety (though this is excluded from the scope here), and measure the impact on crop yield researchgate.netcambridge.orgscirp.orgjrweedsci.com. For instance, research on oxyfluorfen has shown varying levels of control depending on the weed species and application method in crops like cole crops and onion cambridge.orgscirp.orgjrweedsci.com.

The performance of pre-emergence herbicides is particularly influenced by soil moisture, which affects their activation and availability in the soil solution for uptake by germinating weeds cabidigitallibrary.org. Studies have shown that inconsistent precipitation after pre-emergence application can lead to variable herbicide efficacy cabidigitallibrary.org.

Given this compound's historical use in rice, a cropping system with specific hydrological conditions, its efficacy would have been particularly dependent on water management practices in paddy fields. The limited information available suggests its past effectiveness against certain weed species prevalent in rice cultivation herts.ac.uk.

Identified Knowledge Gaps and Future Research Directions

Further Elucidation of Ecotoxicological Profiles in Understudied Organisms

Current ecotoxicological assessments for herbicides often focus on a limited set of standard test organisms, which may not fully capture the diversity of responses in complex ecosystems. A significant knowledge gap exists regarding the ecotoxicological profile of Chlomethoxyfen in a wider range of non-target organisms, particularly those belonging to understudied taxa.

Research into the ecotoxicology of chemical pollutants highlights the importance of examining taxonomic diversity, noting that groups such as microeukaryotes, archaea, viruses, and fungi are often less investigated in environmental toxicology studies fishersci.fi. Similarly, while some organisms like the nematode Caenorhabditis elegans are recognized as valuable tools for environmental risk assessment (ERA), their routine inclusion in standard test batteries for pesticides is still developing made-in-china.com. Studies on related herbicides, such as the impacts of glyphosate (B1671968) on amphibians, have also indicated that certain life stages and species within broader taxonomic groups can be understudied snl.no.

Future research should prioritize expanding the scope of ecotoxicological testing for this compound to include a more diverse array of organisms representative of different trophic levels and ecological roles. This includes, but is not limited to, soil invertebrates beyond standard earthworm tests, various aquatic invertebrates, microbial communities (including bacteria, fungi, and archaea), and different life stages of amphibians and other non-mammalian vertebrates. Such studies would provide a more complete picture of this compound's potential to cause harm across different components of an ecosystem.

Deeper Investigation into Specific Enzymatic Pathways and Genetic Regulation of Microbial Degradation

Microbial degradation plays a critical role in the environmental dissipation of many herbicides, including diphenyl ethers like this compound. However, a detailed understanding of the specific enzymatic pathways and the genetic regulation governing the microbial breakdown of this compound is currently limited.

Research into the biodegradation of related herbicides, such as Alachlor and Oxyfluorfen (B1678082), demonstrates the complexity of these processes. Studies have begun to describe bacterial catabolic pathways and the associated genetics for compounds like Alachlor herts.ac.uk. For Oxyfluorfen, investigations have identified specific microbial strains capable of degradation, proposed novel degradation pathways involving steps like nitro reduction and diaryl ether cleavage, and even suggested potential gene clusters (e.g., the 'pao' gene cluster) involved in the process wikipedia.orgpic.intherts.ac.uk. These studies highlight that complete mineralization pathways and the underlying genetic mechanisms are often not fully understood, even for more studied compounds wikipedia.orgpic.int.

Future research on this compound should focus on isolating and characterizing microbial consortia and pure cultures capable of degrading the compound. Detailed biochemical studies are needed to identify the specific enzymes involved at each step of the degradation pathway. Furthermore, genomic and metagenomic approaches should be employed to identify the genes encoding these enzymes and to understand how their expression is regulated in response to the presence of this compound. Investigating the potential for horizontal gene transfer of these catabolic genes within microbial communities is also crucial for understanding the spread of degradation capabilities in the environment nih.gov. Such in-depth research is essential for potentially leveraging microbial processes for bioremediation strategies.

Expansion of Research on Herbicide Non-Target Effects on Diverse Natural Enemy Taxa

While the impact of insecticides on natural enemies is relatively well-documented, research on the non-target effects of herbicides, including diphenyl ethers like this compound, on these beneficial organisms is less extensive. Natural enemies, such as predatory mites, spiders, and insects, play vital roles in regulating pest populations within agricultural and natural ecosystems.

Studies on the non-target impacts of other herbicides used in agricultural settings, such as glufosinate (B12851), paraquat (B189505), and oxyfluorfen, have shown that these chemicals can have detrimental effects on natural enemy populations like predatory mites and spiders herts.ac.uknih.govmassbank.eu. Research has indicated that even herbicides can cause mortality and significant sublethal effects, such as reduced reproduction and altered behavior (e.g., locomotion and prey consumption rates) herts.ac.uknih.govmassbank.eu. These studies often highlight the need for more field-based research to determine the extent to which herbicide applications disrupt biological control services provided by these organisms nih.govmassbank.eu.

Future research on this compound should systematically assess its non-target effects on a diverse range of natural enemy taxa relevant to the environments where the herbicide is used. This should include both laboratory studies to determine lethal and sublethal effects under controlled conditions and, crucially, field studies to evaluate impacts on natural enemy abundance, diversity, and their effectiveness in controlling pests under realistic exposure scenarios. Understanding these non-target effects is vital for developing integrated pest management strategies that minimize harm to beneficial organisms.

Comprehensive Metabolic Studies in Wild Rice and Aquatic Environments

This compound has been used in rice cultivation, and understanding its metabolic fate in rice plants, particularly wild varieties, and in associated aquatic environments is a critical knowledge gap. Aquatic ecosystems receiving runoff from treated areas are particularly vulnerable to herbicide contamination.

Research on the persistence and effects of related herbicides like oxyfluorfen in rice crops and soil has shown that residues can persist in soil and rice grain for extended periods, raising concerns about potential bioaccumulation. Studies have also indicated that herbicides like oxyfluorfen and pendimethalin (B1679228) can alter the metabolism of cultivated rice plants, leading to phytotoxicity and affecting processes like photosynthesis and enzyme activity. The behavior of herbicides in aquatic environments is influenced by factors such as persistence in soil and potential for accumulation in sediments, which can impact benthic organisms. The development of herbicide-resistant rice lines further underscores the metabolic interactions between rice and these chemicals.

Q & A

Q. What are the critical steps in synthesizing Chlomethoxyfen, and how can researchers optimize reaction yields?

this compound is synthesized via a two-step process:

  • Step 1 : Reacting 2,4-dichlorophenol with 5-chloro-2-nitrophenol in the presence of NaOH and DMSO to form 2,4-dichloro-1-(3-hydroxy-4-nitrophenoxy)benzene.
  • Step 2 : Methylation of the intermediate using methyl bromide . To optimize yields, researchers should monitor reaction parameters (e.g., solvent purity, temperature control) and validate intermediate purity via HPLC or NMR before proceeding to methylation.

Q. How can this compound be reliably identified and quantified in environmental samples?

Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for trace detection. The CAS RN 32861-85-1 ensures unambiguous identification in databases like SciFinder . For quantification, prepare calibration curves using this compound standard solutions (e.g., 10 mg/L in acetonitrile), validated for pesticide residue analysis .

Q. What are the primary metabolic pathways of this compound in soil, and how do they influence experimental design?

this compound degrades via microbial nitro-reduction and ether cleavage. Design experiments to measure half-life under varying soil pH and microbial activity. Include controls with sterile soil to isolate abiotic degradation pathways .

Advanced Research Questions

Q. How do contradictory findings in this compound’s genotoxicity studies (e.g., sister chromatid exchange vs. negative rec assay results) inform risk assessment?

While this compound induces sister chromatid exchanges in V79 cells, poor dose dependency and lack of rec assay positivity suggest non-DNA-reactive mechanisms (e.g., oxidative stress). Researchers should combine in vitro assays (e.g., comet assay) with in vivo models to resolve contradictions .

Q. What methodologies are recommended for analyzing this compound’s mitotic toxicity in non-target organisms?

Use MI50/SI50 indices to quantify mitotic inhibition in cell lines. For example, compare treated and solvent-control groups using fluorescence-activated cell sorting (FACS) to assess cell cycle arrest. Validate findings with dose-response curves and statistical tests for significance .

Q. How can researchers address discrepancies in regulatory limits for this compound across jurisdictions?

Conduct meta-analyses of toxicity data (e.g., NOAEL/LOAEL) and align experimental protocols with OECD or EPA guidelines. Cross-reference ZDHC MRSL limits and advocate for harmonized standards through collaborative studies .

Q. What advanced spectroscopic techniques are suitable for characterizing this compound’s degradation byproducts?

Employ tandem MS (MS/MS) for structural elucidation of nitro-reduced metabolites. Pair with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., methoxy, nitro) in degradation products .

Methodological Guidance

Q. How should researchers design studies to evaluate this compound’s herbicidal efficacy without confounding environmental variables?

  • Use randomized block designs with replicates to control soil heterogeneity.
  • Measure soil organic matter, moisture, and microbial biomass as covariates.
  • Apply ANOVA or mixed-effects models to isolate treatment effects .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity assays?

Fit data to log-logistic models (e.g., EC50 estimation) using software like R’s drc package. Report confidence intervals and apply Benjamini-Hochberg corrections for multiple comparisons .

Data Reporting and Compliance

Q. What documentation is essential for publishing this compound-related research in compliance with journal guidelines?

  • Experimental Section : Detail synthesis protocols, purity validation (e.g., NMR spectra), and statistical methods.
  • Supporting Information : Include raw chromatograms, dose-response curves, and CAS RN cross-references.
  • Ethics Statements : Disclose compliance with institutional review boards for studies involving human/animal subjects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.